
4H-1,2,4-Triazol-4-amine, 3,5-bis(chloromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,2,4-Triazol-4-amine, 3,5-bis(chloromethyl)- is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two chloromethyl groups attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazol-4-amine, 3,5-bis(chloromethyl)- typically involves the chloromethylation of 4H-1,2,4-Triazol-4-amine. This can be achieved through the reaction of 4H-1,2,4-Triazol-4-amine with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 4H-1,2,4-Triazol-4-amine, 3,5-bis(chloromethyl)- can be optimized by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
4H-1,2,4-Triazol-4-amine, 3,5-bis(chloromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding triazole derivatives with different functional groups.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride and lithium aluminum hydride are employed in aprotic solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include triazole derivatives with various substituents such as azides, thiols, and amines.
Oxidation Reactions: Oxidized triazole derivatives with functional groups like aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Dihydrotriazole derivatives with enhanced stability and reactivity.
科学研究应用
4H-1,2,4-Triazol-4-amine, 3,5-bis(chloromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent. The compound’s ability to inhibit specific enzymes and pathways is of particular interest.
Industry: It is used in the production of polymers and materials with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
作用机制
The mechanism of action of 4H-1,2,4-Triazol-4-amine, 3,5-bis(chloromethyl)- involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects. The presence of chloromethyl groups enhances its reactivity, allowing it to form covalent bonds with target molecules.
相似化合物的比较
Similar Compounds
4H-1,2,4-Triazol-4-amine: Lacks the chloromethyl groups, making it less reactive.
3,5-Dichloromethyl-4H-1,2,4-Triazole: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole: Contains pyridyl groups instead of chloromethyl groups, resulting in different chemical properties.
Uniqueness
4H-1,2,4-Triazol-4-amine, 3,5-bis(chloromethyl)- is unique due to the presence of two chloromethyl groups, which significantly enhance its reactivity and versatility in chemical reactions
属性
CAS 编号 |
111853-50-0 |
|---|---|
分子式 |
C4H6Cl2N4 |
分子量 |
181.02 g/mol |
IUPAC 名称 |
3,5-bis(chloromethyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C4H6Cl2N4/c5-1-3-8-9-4(2-6)10(3)7/h1-2,7H2 |
InChI 键 |
YWYBYSYWJPGLGZ-UHFFFAOYSA-N |
规范 SMILES |
C(C1=NN=C(N1N)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


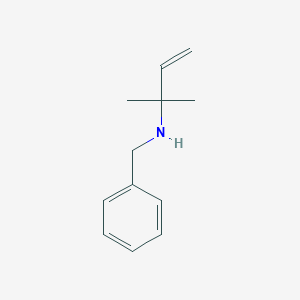
![N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide](/img/structure/B14333558.png)
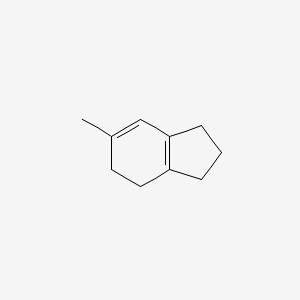
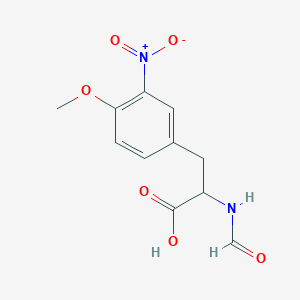

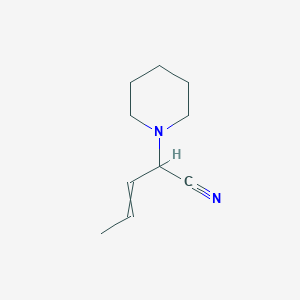
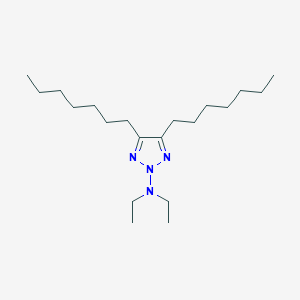






![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)
